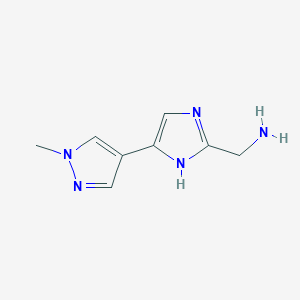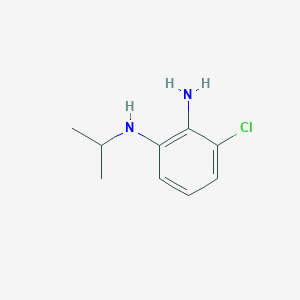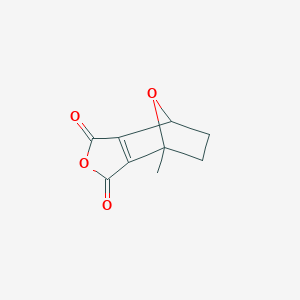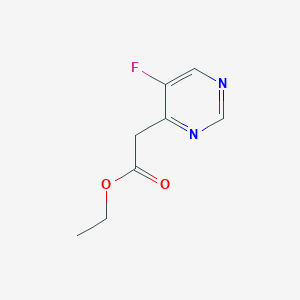
6-Fluoroquinoxaline-2,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoroquinoxaline-2,3-diamine is a nitrogen-containing heterocyclic compound with the molecular formula C8H7FN4 It is a derivative of quinoxaline, which is a bicyclic compound consisting of fused benzene and pyrazine rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinoxaline-2,3-diamine typically involves the reaction of 2,3-dichloroquinoxaline with fluorine-containing reagents One common method includes the reaction of 2,3-dichloroquinoxaline with potassium fluoride in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
化学反应分析
Types of Reactions: 6-Fluoroquinoxaline-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
科学研究应用
6-Fluoroquinoxaline-2,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promise in the development of new drugs with antibacterial, antifungal, and antiviral properties.
作用机制
The mechanism of action of 6-Fluoroquinoxaline-2,3-diamine involves its interaction with specific molecular targets. For instance, as a potential d-amino acid oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate various biological pathways, making it a valuable tool in the study of neurological disorders and pain management .
相似化合物的比较
Quinoxaline-2,3-dione: Another quinoxaline derivative with potential as a d-amino acid oxidase inhibitor.
6-Fluoroquinoline: A structurally similar compound with antibacterial properties.
2,3-Dichloroquinoxaline: A precursor in the synthesis of 6-Fluoroquinoxaline-2,3-diamine.
Uniqueness: this compound is unique due to the presence of both fluorine and amino groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a versatile intermediate in the synthesis of various derivatives makes it a valuable compound in medicinal chemistry .
属性
CAS 编号 |
52312-41-1 |
|---|---|
分子式 |
C8H7FN4 |
分子量 |
178.17 g/mol |
IUPAC 名称 |
6-fluoroquinoxaline-2,3-diamine |
InChI |
InChI=1S/C8H7FN4/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H,(H2,10,12)(H2,11,13) |
InChI 键 |
XJAGHSWVTWHCFK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1F)N=C(C(=N2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B11910628.png)




![1-Methyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B11910653.png)





![7-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11910718.png)


